Compound Description: BAI is a novel cyclin-dependent kinase (CDK) inhibitor. It demonstrates anti-cancer activity by inhibiting the proliferation of various cancer cell lines, including uterine myoma cells [, , ], lung cancer cells (A549) [], colon cancer cells (HCT116) [], and kidney cancer cells (Caki) [, ]. BAI induces apoptosis, activates caspases, and inactivates the Akt pathway. The compound also shows potential for enhancing the effects of farnesyltransferase inhibitors in renal carcinoma cells [].
5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N ω-oxides
Compound Description: This series of compounds exhibits antimalarial activity, particularly against Plasmodium berghei infections in mice []. The compounds demonstrate activity against both drug-sensitive and drug-resistant strains. They possess pharmacokinetic properties suitable for oral administration and offer extended protection against malaria infection in animal models.
Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) []. It exhibits anti-cancer properties by downregulating the anti-apoptotic protein Mcl-1 in pancreatic cancer cell lines. This downregulation sensitizes pancreatic cancer cells to the Bcl-2 inhibitor navitoclax, leading to synergistic inhibition of cell growth and induction of apoptosis.
Compound Description: MK-677 is a growth hormone secretagogue that acts as an agonist at the ghrelin receptor []. It exhibits higher efficacy than ghrelin in activating the G protein Gαo1 in cellular models. Studies suggest that MK-677 functions as a competitive agonist with ghrelin rather than an allosteric modulator.
Compound Description: IM-250 is a potent inhibitor of herpes simplex virus (HSV) helicase-primase with a favorable pharmacokinetic and safety profile []. It demonstrates efficacy in preventing and treating HSV infections in animal models, including activity against latent infections. IM-250 represents a promising therapeutic candidate for chronic HSV infection, offering advantages over standard nucleoside analog therapies.
Compound Description: This compound emerged as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro) through computational docking studies and subsequent enzyme activity assays []. It effectively inhibits 3CLpro with an IC50 of 19 ± 3 μM. The presence of a pyrimidinetrione structure in this compound is noteworthy, as it represents a novel structural feature among known 3CLpro inhibitors.
Compound Description: Identified through computational approaches and in vitro testing, this compound exhibits inhibitory activity against the SARS-CoV-2 main protease (3CLpro) with an IC50 of 38 ± 3 μM []. The quinoxaline structure within this compound is notable, as it presents a new scaffold for developing 3CLpro inhibitors.
Relevance: Although this compound does not contain a biphenyl group, it's included due to its identification alongside the previous compound through a study focused on identifying novel SARS-CoV-2 3CLpro inhibitors []. This highlights the diversity of chemical structures that can potentially inhibit a specific target and underscores the importance of exploring a wide range of chemical scaffolds for drug discovery.
Compound Description: SA-57 is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) []. These enzymes play a crucial role in the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of both FAAH and MAGL by SA-57 leads to increased levels of AEA and 2-AG, resulting in a cannabimimetic effect.
Compound Description: SSR182289A is a potent and selective thrombin inhibitor, exhibiting antithrombotic properties in various animal models []. It acts by preventing the formation of blood clots, showing effectiveness when administered intravenously or orally.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.